molecular formula C17H19NO4 B1260272 (S)-furalaxyl

(S)-furalaxyl

Cat. No.: B1260272
M. Wt: 301.34 g/mol
InChI Key: CIEXPHRYOLIQQD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chirality in Contemporary Fungicide Science and Agriculture

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. aps.org In the realm of fungicide science, the implications of chirality are profound. While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit different biological activities in the chiral environment of a living organism. acs.orgacs.org This is because the enzymes, receptors, and other biological macromolecules they interact with are themselves chiral, leading to stereospecific interactions.

The use of chiral fungicides is widespread in modern agriculture due to their high efficiency, selectivity, and relatively low toxicity. acs.orgacs.org However, it is now understood that the desired fungicidal effect is often attributable to only one of the enantiomers, while the other may be less active, inactive, or in some cases, contribute to undesirable environmental effects. mdpi.comresearchgate.net This has driven a shift in research and development towards the production and use of single-enantiomer (enantiopure) or enantiomer-enriched agrochemicals. mdpi.com The focus on a single, more active enantiomer can lead to reduced application rates, minimizing the chemical load on the environment and mitigating the development of fungicide resistance. researchgate.netnih.gov

Historical Context of Furalaxyl (B1674189) as a Chiral Systemic Fungicide

Furalaxyl belongs to the phenylamide class of fungicides, which were introduced in the 1970s and became widely used for their efficacy against oomycete pathogens. researchgate.netapsnet.org These systemic fungicides are absorbed by the plant and translocated within its tissues, providing protection against diseases like downy mildews and late blights. researchgate.netdoi.org Furalaxyl, along with related compounds like metalaxyl (B1676325) and benalaxyl (B1667974), functions by inhibiting ribosomal RNA biosynthesis in susceptible fungi. researchgate.netepa.gov

Initially, furalaxyl was commercialized as a racemic mixture, meaning it contained equal amounts of its two enantiomers, (R)-furalaxyl and (S)-furalaxyl. nih.gov For many years, the differential activities of these enantiomers were not a primary consideration in agricultural practice. mdpi.com However, as analytical techniques for separating and studying chiral compounds advanced, the distinct biological and environmental fates of individual enantiomers began to be uncovered. researchgate.net

Significance of Enantiomer-Specific Research for this compound

Research has revealed that the fungicidal activity of furalaxyl is primarily associated with the (R)-enantiomer, which effectively interferes with nucleic acid synthesis in target fungi. researchgate.netnih.gov Conversely, the (S)-enantiomer is considered the inactive form in terms of fungicidal efficacy. researchgate.netnih.gov This discovery has significant implications. The application of the racemic mixture means that a substantial portion of the active ingredient has little to no desired effect.

Enantiomer-specific research on furalaxyl has highlighted differences in the environmental behavior and degradation of its enantiomers. researchgate.netnih.gov Studies have shown that the degradation of furalaxyl in soil can be enantioselective, with the R-enantiomer sometimes degrading faster than the S-enantiomer. researchgate.netresearchgate.netnih.gov This can lead to an enrichment of the less active this compound in the environment. For instance, the half-life of this compound in certain agricultural soils has been measured to be between 19.3 and 49.5 days, while the (R)-enantiomer's half-life was found to be between 11.4 and 34.7 days. researchgate.netnih.govtandfonline.com Furthermore, leaching studies have indicated that this compound can be more mobile in the soil column. researchgate.netnih.govtandfonline.com

These findings underscore the importance of evaluating the environmental impact of each enantiomer separately. The continued presence of the less active (S)-enantiomer in the soil and water systems raises questions about its long-term fate and potential effects on non-target organisms. nih.gov Therefore, a comprehensive understanding of this compound is crucial for a complete risk assessment of furalaxyl-based fungicides and for the development of more sustainable agricultural practices.

Interactive Data Tables

Table 1: Fungicide Classes and Key Characteristics

Fungicide Class Key Characteristics Examples
Phenylamides Systemic, effective against oomycetes, inhibit RNA biosynthesis. researchgate.netdoi.org Metalaxyl, Furalaxyl, Benalaxyl
Benzimidazoles Broad-spectrum, systemic, inhibit microtubule assembly. apsnet.org Benomyl, Carbendazim

Table 2: Half-life of Furalaxyl Enantiomers in Agricultural Soil

Enantiomer Half-life (days) Reference
This compound 19.3 - 49.5 researchgate.netnih.govtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate

InChI

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3/t13-/m0/s1

InChI Key

CIEXPHRYOLIQQD-ZDUSSCGKSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)C2=CC=CO2

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2

Origin of Product

United States

Enantioselective Synthesis and Stereochemical Characterization of Furalaxyl

Synthetic Pathways for Chiral Acylalanine Derivatives

The synthesis of enantiopure acylalanine derivatives like (S)-furalaxyl can be approached through asymmetric synthesis, which aims to create a specific enantiomer from the outset. One effective strategy is to begin with a readily available chiral starting material, a method known as using the "chiral pool." smleo.comgalchimia.com

A documented synthetic route for the related R-enantiomer utilizes (D)-alanine methyl ester hydrochloride as the enantiopure starting block. This synthesis proceeds in two main steps:

Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reaction is performed. This connects the nitrogen atom of the alanine (B10760859) derivative to the 2,6-dimethylphenyl group. smleo.com

Nucleophilic Acyl Substitution: The resulting intermediate is then acylated using furoyl chloride. The furoyl group attaches to the nitrogen atom, completing the furalaxyl (B1674189) structure. smleo.com

By starting with (D)-alanine, the (R)-enantiomer of furalaxyl is produced. To obtain the target this compound, the same pathway would be followed, but starting with the opposite enantiomer of the alanine derivative, namely (L)-alanine methyl ester. smleo.com This approach preserves the stereochemistry of the initial chiral center throughout the reaction sequence.

More generally, the synthesis of N-acyl-N-arylalaninates involves the N-acylation of disubstituted aniline (B41778) derivatives with the appropriate acid chloride in the presence of a base. mdpi.com The key to an enantioselective outcome is the use of an enantiomerically pure alanine derivative as the starting amine. researchgate.net

Strategies for Enantiomeric Resolution of Furalaxyl Racemates

When a synthesis results in a racemic mixture, methods are required to separate the enantiomers. This process is known as chiral resolution. core.ac.ukardena.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful and widely used techniques for separating the enantiomers of furalaxyl and related compounds. researchgate.netnih.govmz-at.de These methods rely on the differential interaction of the enantiomers with the chiral environment of the column, causing one enantiomer to travel through the column faster than the other, thus achieving separation. mdpi.comresearchgate.net

Several types of chiral columns have been successfully employed for the resolution of furalaxyl enantiomers. The choice of column and mobile phase is critical for achieving complete separation (baseline resolution). mz-at.deconicet.gov.ar

Column TypeMobile PhaseDetectionReference
Cellulose (B213188) tris (3-chloro-4-methyl phenyl carbamate) (Lux Cellulose-2)Acetonitrile-0.1% formic acid solution (40:60, v/v)Tandem Mass Spectrometry researchgate.net
Cellulose tris (4-chloro-3-methylphenylcarbamate)Acetonitrile-0.1% formic acid solution (45:55, v/v)Tandem Mass Spectrometry, Circular Dichroism (CD) nih.gov
(S,S) Whelk-O 1CO2/Isopropyl Alcohol (85/15)Not Specified mz-at.de
RegisPack™Hexane/Isopropyl Alcohol (90/10)UV 220 nm registech.com
ChiralPAK ICNot specified, used for HPLC-MS/MSTandem Mass Spectrometry nih.gov

This table is interactive. Click on the headers to sort.

Supercritical fluid chromatography (SFC) has been noted as a fast, efficient, and more environmentally friendly alternative to traditional HPLC for this purpose. mz-at.de

Beyond chromatography, other methods can be employed to obtain single enantiomers. galchimia.comardena.com

Asymmetric Synthesis: As described in section 2.1, this "chiral approach" builds the desired enantiomer from a chiral precursor, avoiding the need for resolution later on. smleo.comcore.ac.uk

Chiral Crystallization: This technique exploits the different physical properties of stereoisomers. ardena.com

Diastereomeric Resolution: The racemic mixture of furalaxyl (which must possess an acidic or basic functional group) is reacted with a pure chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows one to be selectively crystallized from a solution. The crystallized diastereomer is then isolated, and the resolving agent is chemically removed to yield the pure enantiomer. ardena.com

Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate, which is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, it is possible to induce the crystallization of that enantiomer preferentially. ardena.com

Chromatographic Separation Techniques for Furalaxyl Enantiomers

Analytical Methodologies for Absolute Configuration Determination of this compound

Once an enantiomerically pure or enriched sample of furalaxyl is obtained, its absolute configuration—whether it is the (R) or (S) form—must be unambiguously determined. Several analytical techniques are available for this purpose. purechemistry.org

The fundamental system for naming enantiomers is the Cahn-Ingold-Prelog (CIP) convention, which assigns priorities to the groups attached to the chiral center based on atomic number. ic.ac.ukyoutube.com After orienting the molecule with the lowest-priority group pointing away, the sequence of the remaining groups determines the configuration as (R) for clockwise or (S) for anti-clockwise. ic.ac.ukyoutube.com

Experimental methods to determine this include:

X-ray Crystallography: This is considered the most definitive method. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting three-dimensional map of electron density reveals the precise spatial arrangement of every atom, allowing for the direct assignment of the absolute configuration. mdpi.compurechemistry.orgic.ac.uk

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to that of a known standard or to theoretical spectra predicted by computational methods (like TD-DFT), the absolute configuration can be assigned. purechemistry.orgcmu.edu In the context of furalaxyl analysis, a CD detector can be coupled with an HPLC system to determine the elution order of the enantiomers. nih.gov

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration by first reacting the enantiopure sample with a chiral derivatizing agent (an auxiliary) of known absolute configuration. This creates diastereomers that will exhibit distinct signals in the NMR spectrum, which can then be analyzed to deduce the configuration of the original molecule. mdpi.compurechemistry.org

Chemical Correlation: The absolute configuration can be established by chemically converting the molecule, without altering the chiral center, into a different compound whose absolute configuration is already known. ic.ac.uklibretexts.org For instance, the enantioselective synthesis of this compound from (L)-alanine directly correlates its stereochemistry to that of the known starting material.

Molecular Mechanism of Action of S Furalaxyl and Enantiomeric Specificity

Target-Site Specificity in Phytopathogenic Oomycetes (e.g., Peronosporales)

The fungicidal activity of furalaxyl (B1674189) is highly targeted towards a specific group of plant pathogens known as Oomycetes. frac.info This class includes destructive pathogens such as those in the orders Peronosporales (which cause downy mildews) and Pythiales (which include Phytophthora and Pythium species). echemi.comfrac.info The primary molecular target of furalaxyl and other phenylamide fungicides within these organisms is the enzyme RNA polymerase I (RNApolI). frac.inforesearchgate.netjcpa.or.jpmdpi.comfrac.info

This enzyme is essential for the transcription of ribosomal RNA (rRNA) genes, a critical step in the production of ribosomes and, consequently, protein synthesis. researchgate.netresearchgate.net By inhibiting RNA polymerase I, furalaxyl effectively halts rRNA biosynthesis, which disrupts fungal cell division, mycelial growth, and spore production. echemi.comcapes.gov.br This specific mode of action explains its efficacy against the rapidly growing and developing hyphae of Oomycetes. researchgate.net

The specificity for Oomycetes is a key characteristic. Furalaxyl does not effectively inhibit RNA polymerase in other organisms, including plants and most other classes of fungi, which is why it can be used as a selective agent in agriculture. capes.gov.br While the precise reasons for this high degree of selectivity are still under investigation, it is believed to be related to structural differences in the RNA polymerase I enzyme complex between Oomycetes and other organisms. nih.govnih.gov Strains of pathogens that have developed insensitivity to phenylamides like metalaxyl (B1676325) (a close analogue of furalaxyl) have been found to have single nucleotide polymorphisms (SNPs) in the gene that codes for the large subunit of RNA polymerase I. nih.govnih.gov This provides strong evidence that this enzyme is the primary target site.

Table 1: Examples of Oomycete Pathogens Targeted by Phenylamide Fungicides like Furalaxyl

OrderGenusCommon Diseases Caused
PeronosporalesPeronosporaDowny Mildew
PeronosporalesPlasmoparaDowny Mildew (e.g., on grapes)
PeronosporalesPseudoperonosporaDowny Mildew (e.g., on cucurbits)
PythialesPhytophthoraLate Blight, Root Rot
PythialesPythiumDamping-off, Root Rot

Differential Inhibition of Ribosomal RNA Synthesis by Furalaxyl Enantiomers

Furalaxyl is a chiral compound, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-furalaxyl and (S)-furalaxyl. herts.ac.ukscience.gov It is well-established for the phenylamide class that biological activity is often enantioselective, with one enantiomer being significantly more fungicidally active than the other. mdpi.com

The primary mechanism of action for furalaxyl is the inhibition of nucleic acid synthesis, with the production of ribosomal RNA (rRNA) being particularly affected. capes.gov.br Studies on the related phenylamide fungicide metalaxyl have shown that the synthesis of rRNA is inhibited by more than 90%, while transfer RNA (tRNA) and poly(A)-containing RNA (mRNA) are less affected. capes.gov.brscience.gov This inhibition of rRNA synthesis is the direct result of the fungicide binding to and inhibiting the RNA polymerase I complex. researchgate.netnih.gov

While direct comparative studies on the inhibitory activity of the individual furalaxyl enantiomers on rRNA synthesis are not extensively documented in the provided search results, the principle of enantiomeric specificity is well-demonstrated with its close analogue, metalaxyl. For metalaxyl, the (R)-enantiomer (known as metalaxyl-M or mefenoxam) is almost entirely responsible for the fungicidal activity. mdpi.comresearchgate.net The (R)-enantiomer of metalaxyl is reported to be up to 1,000 times more effective in vitro than the (S)-enantiomer. researchgate.net

This strong enantiomeric differentiation in activity strongly suggests that the binding site on the RNA polymerase I enzyme is stereospecific. The three-dimensional structure of the active enantiomer allows for a much more effective interaction with the target protein, leading to greater inhibition. Research on furalaxyl has shown enantioselective behavior in biological systems. For instance, studies on the degradation of furalaxyl in soil have found that the (R)-enantiomer degrades faster than the (S)-enantiomer, indicating that soil microorganisms metabolize the two forms at different rates. researchgate.net Conversely, in larvae of the mealworm beetle (Tenebrio molitor), the this compound enantiomer was found to accumulate preferentially. science.gov This differential biological handling of the enantiomers supports the concept that their interaction with biological macromolecules, such as the target enzyme in Oomycetes, is also highly specific.

Table 2: Enantiomeric Specificity in Phenylamide Fungicides (Illustrated with Metalaxyl)

EnantiomerCommon NameRelative Fungicidal Activity
(R)-metalaxylMetalaxyl-M; MefenoxamHigh (Eutomer)
(S)-metalaxyl-Low to negligible (Distomer)

Note: This table uses data for metalaxyl to illustrate the principle of enantiomeric specificity common to phenylamide fungicides.

Structure-Activity Relationships of this compound at the Molecular Level

The structure-activity relationship (SAR) for a molecule describes how its chemical structure correlates with its biological activity. wikipedia.org For this compound, its potent and specific fungicidal action is determined by the unique arrangement of its functional groups, which allows it to bind effectively to its target site on RNA polymerase I in Oomycetes. Furalaxyl belongs to the acylalanine subgroup of phenylamides. scispace.com

The core structure of furalaxyl consists of three main components:

A 2,6-dimethylphenyl (or xylyl) group.

An N-acyl alaninate (B8444949) moiety.

A furan-2-carbonyl group as the acyl component.

Analysis of the phenylamide class reveals the importance of each part of the molecule. scispace.com The N-acyl-N-arylalaninate fragment is considered the toxophoric group. mdpi.com The chiral center is located on the alanine (B10760859) portion of the molecule. As discussed, the specific stereochemistry at this carbon is critical for high activity, with one enantiomer fitting the enzyme's binding site much better than the other. mdpi.com

The 2,6-dimethylphenyl group is a common feature in highly active phenylamides like metalaxyl and benalaxyl (B1667974). scispace.com This substitution pattern on the aniline (B41778) ring is crucial for fungicidal potency. Modifications to this ring can significantly alter the compound's activity.

The acyl group attached to the nitrogen atom also plays a vital role. In furalaxyl, this is a furan-2-carbonyl group. nih.gov In the closely related metalaxyl, it is a methoxyacetyl group. The nature of this acyl group modulates the activity and spectrum of the fungicide. The combination of the specific chiral alanine methyl ester, the 2,6-disubstituted phenyl ring, and the furoyl group results in the high, specific activity of furalaxyl against Oomycete pathogens. Any significant change to these structural components is likely to reduce or eliminate its fungicidal efficacy by disrupting the precise fit with the target enzyme.

Table 3: Key Structural Features of Furalaxyl and Their Role in Activity

Structural ComponentChemical GroupContribution to Fungicidal Activity
Chiral Center (S)-alanine methyl esterDetermines the stereospecific binding to the target enzyme. The (R)-enantiomer is generally the more active form in related phenylamides.
Aromatic Ring 2,6-dimethylphenyl (xylyl)Essential for high fungicidal potency. The substitution pattern is critical for proper orientation in the enzyme's active site.
Acyl Group Furan-2-carbonylModulates the binding affinity and overall activity of the molecule.

Environmental Behavior and Enantioselective Dissipation of Furalaxyl

Degradation Kinetics and Enantiomeric Fraction Dynamics in Varied Environmental Matrices

The environmental fate of the chiral fungicide furalaxyl (B1674189) is significantly influenced by degradation processes that can exhibit enantioselectivity, meaning one enantiomer degrades at a different rate than the other. This behavior is observed across different environmental compartments, including soil and water, and is affected by various factors such as microbial activity and sunlight.

Dissipation in Agricultural Soils under Controlled and Field Conditions.researchgate.netresearchgate.netnih.gov

The dissipation of furalaxyl in agricultural soils is a critical aspect of its environmental behavior. Studies have shown that this process often occurs enantioselectively, with the (R)-enantiomer typically degrading faster than the (S)-enantiomer. researchgate.netresearchgate.net This leads to an enrichment of the (S)-enantiomer in soil residues over time. The degradation of furalaxyl enantiomers in soil generally follows first-order kinetics. researchgate.netnih.gov

The half-lives of furalaxyl enantiomers can vary significantly depending on the specific soil environment. For instance, in a study of various agricultural soils in China, the half-life for (S)-furalaxyl ranged from 19.3 to 49.5 days, while the half-life for (R)-furalaxyl was shorter, ranging from 11.4 to 34.7 days. researchgate.netnih.gov This difference in persistence highlights the importance of enantiomer-specific analysis in environmental risk assessment.

Table 1: Half-life of Furalaxyl Enantiomers in Different Agricultural Soils

EnantiomerHalf-life (days)
This compound19.3 - 49.5
(R)-furalaxyl11.4 - 34.7
Data sourced from studies on agricultural soils in China. researchgate.netnih.gov

Microbial communities are the primary drivers of the enantioselective degradation of furalaxyl in soils. researchgate.net This biological mediation is evidenced by the fact that enantioselective degradation is observed in unsterilized soils but not in sterilized soils. researchgate.net Different soil types harbor varying amounts and activities of microorganisms, which accounts for the differences in enantioselective metabolism of furalaxyl across different soils. researchgate.net

Specific microorganisms have been identified that preferentially degrade one enantiomer over the other. For example, a strain of Brevibacillus brevis has been shown to preferably degrade the (R)-enantiomers of both furalaxyl and the related fungicide metalaxyl (B1676325) in liquid culture. researchgate.netnih.gov This bacterium was found to degrade (R)-furalaxyl even faster when both fungicides were present simultaneously. nih.gov The fungicidal activity of furalaxyl is primarily attributed to its (R)-enantiomer, which interferes with nucleic acid synthesis in harmful fungi. researchgate.netnih.gov

Influence of Soil Physicochemical Properties on Furalaxyl Enantiomer Dissipation

Photochemical Transformations and Sensitized Photooxygenation Pathways of Furalaxyl.nih.govresearchgate.netresearchgate.net

While direct photolysis of furalaxyl is a slow process, its degradation can be significantly accelerated in the presence of sensitizers and oxygen, a process known as sensitized photooxygenation. nih.govresearchgate.net This is an important abiotic degradation pathway in the environment. nih.gov Natural substances like chlorophyll (B73375) and synthetic pollutants such as polycyclic aromatic hydrocarbons (PAHs) can act as sensitizers, facilitating the photochemical transformation of furalaxyl. researchgate.net

In the presence of a sensitizer (B1316253) and oxygen, furalaxyl undergoes rapid photochemical transformations. nih.govresearchgate.netresearchgate.net The primary photoproducts identified include an N-disubstituted formamide, maleic anhydride, and a 2(5H)-furanone derivative. nih.govresearchgate.netresearchgate.net The formation of these products is believed to occur via a furan (B31954) endoperoxide intermediate, which results from the reaction of furalaxyl with reactive oxygen species like singlet oxygen or superoxide (B77818) anion. nih.govresearchgate.netresearchgate.net Notably, the 2(5H)-furanone photoproduct has been found to be more toxic to certain aquatic organisms than the parent furalaxyl compound. nih.govresearchgate.net

Degradation in Aquatic Environments.researchgate.netresearchgate.netcore.ac.uk

In aquatic environments, both biotic and abiotic processes contribute to the degradation of furalaxyl. Runoff from agricultural fields can introduce furalaxyl into surface waters. researchgate.net The degradation in water can be influenced by factors such as the presence of photosensitizers, as discussed in the photochemical transformation section. researchgate.net

Studies on the aquatic toxicity of furalaxyl enantiomers on the alga Scenedesmus obliquus showed enantioselectivity. After a 96-hour exposure, the EC50 values were 13.59 mg/L for this compound and 15.26 mg/L for (R)-furalaxyl. researchgate.net Enantioselectivity was also noted in the effects on chlorophyll content and antioxidant enzyme activities in the algae. researchgate.net The photolysis of furalaxyl in water solutions under artificial light can lead to its degradation, with the formation of products such as N-2,6-xylyl-D,L-alaninate and 2,6-dimethylaniline. researchgate.netresearchgate.netcore.ac.uk

Leaching Potential and Enantioselective Transport in Soil Columns.researchgate.netresearchgate.netnih.govtandfonline.com

The leaching potential of furalaxyl and its enantiomers through the soil profile is a key factor in determining the risk of groundwater contamination. While the sorption of furalaxyl to soil is typically non-enantioselective, its leaching has been shown to be an enantioselective process. researchgate.netresearchgate.netnih.govtandfonline.com

In soil column studies, the concentrations of this compound in the leachate have been found to be higher than those of (R)-furalaxyl. researchgate.netresearchgate.netnih.govtandfonline.com This is a direct consequence of the enantioselective degradation occurring within the soil column, where the (R)-enantiomer is degraded more rapidly. researchgate.netresearchgate.netnih.govtandfonline.com As a result, the more persistent (S)-enantiomer is more likely to be transported through the soil profile and potentially reach groundwater. The breakthrough of furalaxyl enantiomers in soil columns occurs at different rates depending on the soil type. For example, the maximum concentration of furalaxyl enantiomers appeared at lower pore volumes in some soils compared to others, indicating faster movement. tandfonline.com

Persistence of this compound Residues in Agricultural Ecosystems

The environmental persistence of furalaxyl in agricultural settings is characterized by enantioselectivity, where the two mirror-image forms of the molecule, this compound and (R)-furalaxyl, degrade at different rates. This differential behavior significantly influences the composition of residues found in soil and their potential for movement within the ecosystem.

Research into the environmental fate of furalaxyl has consistently shown that its dissipation in soil is an enantioselective process. researchgate.netresearchgate.net Studies have demonstrated that while the sorption of furalaxyl onto soil particles tends to be non-enantioselective, the subsequent degradation is stereospecific. researchgate.net Specifically, the (R)-enantiomer of furalaxyl has been observed to degrade more rapidly than the (S)-enantiomer in various agricultural soils. researchgate.netresearchgate.net This leads to an accumulation of residues that are progressively enriched with the more persistent this compound. researchgate.net

The degradation process for furalaxyl enantiomers in soil generally follows first-order kinetics. researchgate.net The rate of this degradation and its enantioselectivity are influenced by soil physicochemical properties, environmental conditions, and, crucially, soil microbial activity. researchgate.netnih.gov The half-life of this compound in soil has been reported to range from 19.3 to 49.5 days, whereas the half-life for the (R)-enantiomer is shorter, ranging from 11.4 to 34.7 days. researchgate.netresearchgate.net

Table 1: Enantioselective Dissipation Half-Lives (DT₅₀) of Furalaxyl in Agricultural Soils

This interactive table summarizes the half-life data for furalaxyl enantiomers from soil dissipation experiments. The data illustrates the faster degradation of the R-enantiomer compared to the S-enantiomer.

Enantiomer Half-Life (DT₅₀) in Days Reference
This compound 19.3 - 49.5 researchgate.net, researchgate.net
(R)-Furalaxyl 11.4 - 34.7 researchgate.net, researchgate.net

The microbial basis for this enantioselectivity has been identified. Studies have isolated specific microorganisms capable of preferentially metabolizing one enantiomer over the other. For instance, a strain of the bacterium Brevibacillus brevis has been shown to enantioselectively degrade furalaxyl in liquid cultures, with a preference for the (-)-R-enantiomer. nih.gov Such microbially-mediated degradation is considered a primary driver of the enantioselective dissipation observed in soil environments. researchgate.netnih.gov

The differential persistence of furalaxyl enantiomers has direct consequences for their mobility in soil. The slower degradation of this compound means it is more likely to be transported through the soil profile. Leaching experiments have confirmed this, showing that the concentration of the (S)-enantiomer is higher in soil leachates compared to the (R)-enantiomer. researchgate.netresearchgate.net This enantioselective leaching is a direct result of the enantioselective degradation occurring within the soil column. researchgate.netnih.gov

Beyond the soil matrix, the persistence of furalaxyl residues can be observed in other components of the agricultural ecosystem. In earthworms, for example, the bioaccumulation of furalaxyl has been found to be stereoselective, with a preferential accumulation of this compound. zaas.org This indicates that the (S)-enantiomer not only persists longer in the soil but can also be selectively taken up and retained by soil fauna.

Biotic Interactions and Enantioselective Biotransformation of Furalaxyl in Non Target Organisms

Uptake, Bioaccumulation, and Enantiomerization in Terrestrial Invertebrates (e.g., Eisenia foetida, Tenebrio molitor larvae)

Terrestrial invertebrates are crucial to soil health and can be significantly exposed to soil-applied fungicides. The fate of furalaxyl (B1674189) enantiomers in these organisms reveals complex and stereoselective processes.

In the earthworm Eisenia foetida, furalaxyl exhibits clear enantioselectivity in both its toxicity and bioaccumulation. nih.gov Studies have shown that (S)-furalaxyl is significantly more acutely toxic to E. foetida than the (R)-furalaxyl enantiomer. nih.gov During bioaccumulation experiments, furalaxyl uptake was found to be enantioselective, with a preferential accumulation of this compound in the earthworm's tissues. nih.gov The enantiomer fraction (EF) in the tissue deviated from the racemic value of 0.5, stabilizing in a range of 0.55–0.60, which confirms the enrichment of the S-enantiomer. nih.gov The uptake kinetics for both enantiomers were found to fit first-order models. nih.gov

**Table 1: Enantioselective Acute Toxicity of Furalaxyl to Eisenia foetida*** *Data sourced from filter paper contact tests. nih.gov

EnantiomerLC50 (48h) (µg/cm²)LC50 (72h) (µg/cm²)
This compound1.221.00
rac-Furalaxyl2.081.54
(R)-Furalaxyl2.271.90

In the larvae of the mealworm beetle, Tenebrio molitor, the biotransformation of furalaxyl is characterized by significant enantiomerization. nih.govscience.gov When the larvae were exposed to either the pure R- or S-enantiomer, a notable interconversion between the two forms was observed within the organism. nih.gov Despite a generally low capacity for bioaccumulation, the process was enantioselective when the larvae were exposed to the racemic mixture, with a preferential accumulation of this compound. nih.govscience.gov Importantly, this enantiomerization process was not detected in the wheat bran used as a food source, indicating that the conversion is a metabolic process occurring within the larvae. nih.gov

Table 2: Summary of Furalaxyl Biotransformation in Terrestrial Invertebrates

OrganismKey ProcessEnantioselectivity
Eisenia foetida Bioaccumulation, ToxicityPreferential accumulation and higher toxicity of this compound. nih.gov
Tenebrio molitor larvae Enantiomerization, BioaccumulationSignificant interconversion of R- and S-enantiomers; preferential accumulation of this compound. nih.gov

Metabolic Pathways of Furalaxyl Enantiomers in Aquatic Microorganisms (e.g., Scenedesmus obliquus)

In aquatic ecosystems, microorganisms like algae are at the base of the food web and play a critical role in the fate of chemical contaminants. The freshwater green alga Scenedesmus obliquus has been used as a model organism to study the metabolic fate of furalaxyl enantiomers.

Research on S. obliquus revealed enantioselective toxic effects, with this compound exhibiting greater toxicity than (R)-furalaxyl. researchgate.netresearchgate.net This stereoselectivity was also observed in the physiological responses of the algae, including impacts on chlorophyll (B73375) content and the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). researchgate.netresearchgate.net However, despite the differences in toxic and physiological responses, the digestion or metabolic degradation rate of this compound and (R)-furalaxyl in S. obliquus was found to be nearly identical. researchgate.netresearchgate.net This suggests that while the enantiomers induce different levels of stress and biological effects, the primary metabolic breakdown pathway in this organism may not be significantly stereoselective in terms of degradation speed.

Differential Biological Responses to this compound and its Enantiomer in Environmental Systems

The biological responses to furalaxyl are consistently enantioselective across different non-target organisms and environmental compartments, though the nature of this selectivity varies.

In Terrestrial Invertebrates: For the earthworm Eisenia foetida, the primary differential response is the higher acute toxicity and preferential bioaccumulation of the (S)-enantiomer. nih.gov In Tenebrio molitor larvae, the key differential processes are enantiomerization and the preferential accumulation of this compound. nih.gov

In Aquatic Microorganisms: For the alga Scenedesmus obliquus, this compound is more toxic than its R-counterpart, as demonstrated by their respective EC50 values. researchgate.netresearchgate.net The inactive (S)-enantiomer is therefore more hazardous to this non-target aquatic species. researchgate.net

In Soil Environments: The environmental fate of furalaxyl in soil also shows stereoselectivity. Dissipation studies in some agricultural soils have shown that the (R)-enantiomer degrades faster than the (S)-enantiomer. researchgate.net This leads to an enrichment of the more persistent this compound in the soil over time. The half-life of (R)-furalaxyl in these soils ranged from 11.4 to 34.7 days, while the half-life of this compound was longer, ranging from 19.3 to 49.5 days. researchgate.net This differential degradation contributes to a higher concentration of the S-enantiomer being available for leaching and uptake by organisms. researchgate.net

Table 3: Comparative Ecotoxicity of Furalaxyl Enantiomers in Non-Target Species

OrganismMetric (Exposure Time)This compound Value(R)-Furalaxyl Value
Eisenia foetida LC50 (72h)1.00 µg/cm² nih.gov1.90 µg/cm² nih.gov
Scenedesmus obliquus EC50 (96h)13.59 mg/L researchgate.netresearchgate.net15.26 mg/L researchgate.netresearchgate.net

Fungal Resistance Mechanisms and Stereoselective Responses to Furalaxyl

Biochemical Adaptations in Fungal Pathogens to Acylalanine Fungicides

Acylalanine fungicides, including furalaxyl (B1674189), function by specifically inhibiting nucleic acid synthesis. cropprotectionnetwork.org The primary biochemical target is the RNA polymerase I enzyme, which is responsible for transcribing ribosomal RNA (rRNA) genes. researchgate.netcroplifejapan.orggoogle.com This inhibition disrupts the production of ribosomes, essential cellular machinery for protein synthesis, ultimately halting the growth of the pathogen, particularly affecting hyphal development and the formation of haustoria and spores. researchgate.netresearchgate.net

The development of resistance to acylalanines is a well-documented phenomenon, particularly in Oomycete pathogens like Phytophthora infestans and Plasmopara viticola. agriculturejournals.czwur.nl Since this class of fungicides has a highly specific, single-site mode of action, resistance can arise from a single genetic mutation that alters the target site. frac.info This type of resistance is often stable and can lead to a significant loss of fungicide efficacy. agriculturejournals.czfrac.info

A key characteristic of acylalanine resistance is the high degree of cross-resistance observed among different compounds within the phenylamide group. cropprotectionnetwork.org Pathogen strains that develop resistance to one acylalanine, such as metalaxyl (B1676325), typically exhibit resistance to other related fungicides like furalaxyl, benalaxyl (B1667974), and oxadixyl. researchgate.netnih.gov This is because they all share the same biochemical target. The risk of resistance development is considered high for this group of fungicides. cropprotectionnetwork.orgresearchgate.net

The adaptation process within a fungal population involves the selection of individuals with pre-existing or newly mutated genes that confer reduced sensitivity to the fungicide. frac.info Continuous application of the fungicide creates strong selection pressure, allowing these resistant individuals to thrive and eventually dominate the population. researchgate.net Laboratory studies have shown that it is relatively easy to generate mutants resistant to phenylamides, highlighting the genetic potential for resistance in many target pathogens. frac.info

Table 1: Biochemical Profile of Acylalanine Fungicides
Fungicide ClassChemical Group ExamplePrimary Mode of ActionBiochemical Target SiteResistance Risk
Phenylamides (PAs)Acylalanines (e.g., Furalaxyl, Metalaxyl)Inhibition of Nucleic Acid SynthesisRNA Polymerase IHigh

Enantiomer-Specific Resistance Development in Oomycetes

Acylalanine fungicides like furalaxyl are chiral molecules, meaning they exist as two non-superimposable mirror images known as enantiomers, typically designated as (R) and (S) forms. mdpi.comwppdb.com Often, the biological activity of such compounds is primarily associated with only one of the enantiomers. mdpi.com For instance, the fungicidal effect of metalaxyl is almost entirely due to its (R)-enantiomer, which is marketed as metalaxyl-M or mefenoxam. mdpi.com

While the fungicidal activity may be specific to one enantiomer, the development of resistance does not always show the same degree of stereoselectivity. Resistance mechanisms that involve an alteration of the target site generally affect the binding of both enantiomers, leading to resistance to the racemic mixture as a whole. researchgate.netnih.gov

However, stereoselectivity can be observed in the environmental fate and metabolic degradation of furalaxyl. Studies on agricultural soils have shown that the degradation of furalaxyl can be enantioselective, with the (R)-enantiomer often degrading faster than the (S)-enantiomer. researchgate.netresearchgate.net This results in a higher concentration and longer persistence of the (S)-enantiomer in the environment. researchgate.net The differential persistence of enantiomers could potentially lead to prolonged, low-dose selection pressure from the more persistent enantiomer, although studies directly linking this to enantiomer-specific resistance development in the field are limited. One study reported that the inactive (S)-furalaxyl enantiomer was more toxic than the active one to the non-target green algae Scenedesmus obliquus, indicating that enantiomers can have different biological effects on different organisms. researchgate.net

Table 2: Enantioselective Degradation Half-life of Furalaxyl in Soil researchgate.net
EnantiomerHalf-life Range (days)General Observation
This compound19.3 - 49.5The (R)-enantiomer degraded faster than the (S)-enantiomer in several soil types.
(R)-furalaxyl11.4 - 34.7

Molecular Basis of Altered Furalaxyl Sensitivity at the Ribosomal RNA Polymerase I Complex

The molecular foundation for resistance to acylalanine fungicides lies in modifications to the target enzyme, RNA polymerase I (RNApolI). researchgate.netnih.gov RNApolI is a large, multi-subunit protein complex. Research into mefenoxam-insensitive isolates of Phytophthora infestans has provided detailed insights into the specific genetic changes that confer resistance, which are directly applicable to furalaxyl due to cross-resistance. nih.gov

Studies have identified that mutations in the gene encoding the largest subunit of RNA polymerase I, often designated as RPA190, are responsible for insensitivity. nih.gov A candidate gene approach, sequencing the RNApolI subunits from both sensitive and insensitive isolates, revealed single nucleotide polymorphisms (SNPs) that were consistently associated with resistance. nih.gov

One of the most significant findings was the identification of a specific point mutation in the RPA190 gene. A SNP leading to a change from tyrosine (Y) to phenylalanine (F) at amino acid position 382 (Y382F) showed a strong correlation with mefenoxam insensitivity in a survey of field isolates. nih.gov Further experiments, where the 'insensitive' version of the RPA190 gene was transferred into a sensitive isolate, confirmed that this sequence variation contributes directly to fungicide insensitivity. nih.gov This alteration in the protein structure is believed to reduce the binding affinity of the fungicide to the RNA polymerase I complex, thereby allowing rRNA synthesis to proceed even in the presence of the chemical. frac.info

Table 3: Genetic Basis of Acylalanine Resistance in Phytophthora infestans nih.gov
GeneProteinMutation TypeSpecific MutationResulting Phenotype
RPA190Large subunit of RNA Polymerase ISingle Nucleotide Polymorphism (SNP)T1145A (leading to Y382F amino acid change)Insensitivity to Mefenoxam (and cross-resistance to Furalaxyl)

Advanced Analytical Methodologies for Enantiomeric Profiling of Furalaxyl in Environmental and Biological Matrices

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for the separation of enantiomers. csfarmacie.czhumanjournals.com The direct separation of enantiomers on a chromatographic column is achieved using a Chiral Stationary Phase (CSP). csfarmacie.czeijppr.com This approach is often preferred due to its efficiency and the ability to analyze compounds without prior derivatization. humanjournals.com

The fundamental principle of chiral recognition on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. eijppr.combgb-analytik.com These complexes have different association energies and stabilities, leading to different retention times for each enantiomer and thus enabling their separation. eijppr.combgb-analytik.com The interactions responsible for chiral recognition are varied and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation. eijppr.com

A wide array of CSPs has been developed, with polysaccharide-based phases being among the most widely used for their broad enantioselectivity. phenomenex.com These are typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. bgb-analytik.comphenomenex.com Other common types include Pirkle-type (or brush-type), cyclodextrin-based, protein-based, and macrocyclic antibiotic phases. eijppr.commerckmillipore.com The selection of an appropriate CSP is crucial and often requires screening multiple columns to achieve adequate resolution for a specific chiral compound. bgb-analytik.com For instance, the CHIRALCEL OD-3R column, a polysaccharide-based CSP, has been successfully used in the reversed-phase separation of enantiomers of several triazole fungicides, a class of compounds related to phenylamides like furalaxyl (B1674189). researchgate.net

Table 1: Overview of Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Examples Principle of Separation Typical Applications
Polysaccharide-Based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polysaccharide structure. phenomenex.com Broad applicability for a wide range of chiral compounds, including many pesticides. phenomenex.com
Pirkle-Type (Brush-Type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-donor/π-acceptor interactions, hydrogen bonding, and dipole stacking. humanjournals.com Separation of compounds with π-acidic or π-basic aromatic rings.
Cyclodextrin-Based β-cyclodextrin, γ-cyclodextrin and their derivatives Inclusion complexation, where enantiomers selectively fit into the chiral cavity of the cyclodextrin (B1172386). csfarmacie.czmerckmillipore.com Separation of aromatic hydrocarbons, steroids, and various heterocyclic compounds. merckmillipore.com
Protein-Based Albumin, α1-acid glycoprotein (B1211001) (AGP) Complex mechanism involving hydrophobic and polar interactions based on the protein's three-dimensional structure. Primarily used for separating chiral drugs.

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Multiple interactions including hydrogen bonding, steric hindrance, and ionic interactions within the macrocyclic structure. mdpi.com | Broadly applicable, especially for amino acids and related compounds. |

Coupled Techniques for Furalaxyl Enantiomer Quantification

While HPLC with a CSP achieves the separation of enantiomers, sensitive detectors are required for their quantification, especially at trace levels found in environmental and biological samples. Several techniques are commonly coupled with chiral separation methods for this purpose. researchgate.net

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) or UV-Vis Detector (HPLC-UV): HPLC coupled with DAD or UV detectors is a predominant approach for quantifying pesticide enantiomers. mdpi.comresearchgate.net These detectors measure the absorbance of the analyte at specific wavelengths. They are robust and widely available, making them suitable for many applications. Studies on the enantioselective degradation of phenylamide fungicides like benalaxyl (B1667974) and metalaxyl (B1676325) have frequently employed HPLC-UV for quantification in various matrices. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC is coupled with tandem mass spectrometry. mdpi.comresearchgate.net LC-MS/MS has significant advantages for analyzing complex samples, as it can identify and quantify analytes with high specificity even in the presence of co-eluting matrix components. researchgate.net This technique has been instrumental in studying the environmental behavior of furalaxyl enantiomers in soil, where it was used to determine their respective degradation rates and half-lives. researchgate.net The development of reversed-phase LC-MS/MS methods has been particularly important, as normal-phase chromatography is often incompatible with the electrospray ionization (ESI) sources used in MS. researchgate.netchromatographytoday.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for chiral analysis. mdpi.comresearchgate.net Separation is achieved using a chiral capillary column. researchgate.net A notable study reported the first-ever enantioseparation of furalaxyl by GC using a column based on octakis(2,3-di-O-acetyl-6-O-tertbutyldimethylsilyl)‐γ‐cyclodextrin dissolved in a polysiloxane phase. researchgate.netglobalauthorid.com

Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. mdpi.comumt.edu In CE, separation occurs based on the differential migration of charged species in an electric field. For neutral chiral compounds or those with similar charge-to-size ratios, chiral selectors, most commonly cyclodextrin derivatives, are added to the background electrolyte. mdpi.com These selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility. mdpi.com CE has been successfully applied to the separation of phenylamide fungicide enantiomers, including furalaxyl, benalaxyl, metalaxyl, and ofurace. ncl.edu.tw

Table 2: Comparison of Coupled Analytical Techniques for Furalaxyl Enantiomer Quantification

Technique Principle Advantages Typical Application for Furalaxyl
HPLC-UV/DAD Differential absorption of UV-Vis light by separated enantiomers. researchgate.net Robust, cost-effective, widely available. Quantification in laboratory degradation studies and analysis of agricultural products. mdpi.comresearchgate.net
LC-MS/MS Separation by LC followed by mass-based detection and fragmentation for high specificity. researchgate.net High sensitivity, high selectivity, structural confirmation. Trace analysis in complex environmental matrices like soil and water; biological monitoring. researchgate.net
GC-MS Separation of volatile enantiomers on a chiral GC column followed by mass detection. researchgate.net High resolution for volatile and semi-volatile compounds. First reported enantioseparation of furalaxyl, suitable for residue analysis. researchgate.netglobalauthorid.com

| Capillary Electrophoresis (CE) | Differential migration of enantiomer-chiral selector complexes in an electric field. mdpi.com | High efficiency, low sample and solvent consumption, rapid analysis. | Separation of phenylamide enantiomer mixtures in standard solutions and simple matrices. ncl.edu.tw |

Application of Spectroscopic Methods for Stereochemical Analysis

Spectroscopic methods that rely on the interaction of chiral molecules with polarized light are invaluable for determining their absolute configuration and studying their three-dimensional structure.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD): CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral substance. jascoinc.comunivr.it This differential absorption, known as the Cotton effect, is only observed for optically active molecules and provides information about their stereochemistry. jascoinc.comnih.gov

ECD, which refers to CD in the UV-visible region, can be used to determine the absolute configuration of a chiral molecule like (S)-furalaxyl. mdpi.com The process typically involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations for a known configuration (e.g., S or R). mdpi.com A match between the experimental and calculated spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.com Furthermore, ECD is a rapid and non-destructive technique that can be used to assess enantiomeric purity, as the signal intensity is proportional to the excess of one enantiomer. nih.gov While specific ECD studies on furalaxyl are not widely published, the methodology is a standard and powerful tool for the stereochemical analysis of any chiral compound. mdpi.com

Method Validation for Environmental Monitoring and Biological Tracing

To ensure the reliability and accuracy of data generated for environmental and biological monitoring, the analytical methods used for furalaxyl enantiomer profiling must be rigorously validated. europa.eu Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netoup.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In chiral analysis, this means ensuring baseline separation of the enantiomers from each other and from any interferences.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by analyzing standard solutions at several concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. oup.com Recoveries are typically expected to be within 70-120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). oup.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com

Table 3: Example Method Validation Parameters for Chiral Pesticide Analysis

Parameter Soil Matrix researchgate.net Earthworm Matrix researchgate.net Water Matrix oup.com
Accuracy (Recovery %) 81.2% - 100.2% 81.2% - 100.2% 82.3% - 108%
Precision (RSD %) < 14% < 14% 1.04% - 12.5%
LOQ Not specified Not specified 0.01 mg/kg
LOD Not specified Not specified 0.003 mg/kg

Data derived from studies on triazole fungicides and dufulin, demonstrating typical performance criteria.

These validation procedures are essential for generating the high-quality, defensible data required for accurate environmental risk assessment and for tracing the biological fate of furalaxyl enantiomers. europa.eu

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Furalaxyl
Benalaxyl
Metalaxyl
Ofurace
Dufulin
Myclobutanil
Hexaconazole
Diniconazole
Epoxiconazole
Tetraconazole
Ibuprofen
Methamphetamine
Pseudoephedrine
Alanine (B10760859)
Thalidomide
Acetonitrile
Methanol
Formic acid
Diethylamine
Ethanol
Ammonium carbonate
Cyclohexane

Future Research Trajectories and Sustainable Development of Chiral Fungicides

Unexplored Aspects of (S)-Furalaxyl Enantiomer Behavior in Complex Environmental Systems

The environmental behavior of this compound is complex and influenced by a multitude of factors. While some studies have shed light on its degradation and transport, significant knowledge gaps remain, particularly concerning its interactions within intricate environmental matrices.

In agricultural soils, the degradation of furalaxyl (B1674189) enantiomers can be enantioselective. researchgate.net Studies have shown that while sorption to soil is often non-enantioselective, the subsequent leaching and degradation processes can differ significantly between the (R) and (S) enantiomers. researchgate.netnih.govtandfonline.com Typically, the (R)-enantiomer degrades faster than the (S)-enantiomer, leading to an enrichment of this compound in soil residues. researchgate.netresearchgate.net This enantioselective degradation is primarily mediated by soil microorganisms. researchgate.netresearchgate.net The half-life of this compound in soil has been reported to range from 19.3 to 49.5 days, while the (R)-enantiomer has a shorter half-life of 11.4 to 34.7 days. researchgate.netnih.gov This differential persistence highlights the need for further research into the specific microbial communities and enzymatic pathways responsible for the degradation of each enantiomer.

The leaching of furalaxyl enantiomers through soil columns has also been shown to be enantioselective, with higher concentrations of the (S)-enantiomer being detected in the leachate. researchgate.netnih.govtandfonline.com This suggests that this compound may have a greater potential for groundwater contamination than its (R)-counterpart. The physicochemical properties of the soil, along with environmental factors, play a crucial role in these processes and warrant more in-depth investigation. researchgate.netnih.gov

In aquatic environments, the behavior of this compound is also of concern. Research on the aquatic algae Scenedesmus obliquus revealed that this compound exhibits higher toxicity than the (R)-enantiomer. researchgate.netnih.gov The 96-hour EC50 values were 13.59 mg/L for this compound and 15.26 mg/L for (R)-furalaxyl. researchgate.netnih.gov Interestingly, the digestion rates of both enantiomers by the algae were nearly identical. researchgate.netnih.gov This finding underscores the importance of considering the ecotoxicological effects of the "inactive" enantiomer on non-target organisms.

Table 1: Enantioselective Behavior of Furalaxyl in Environmental Systems

ParameterThis compound(R)-FuralaxylEnvironmental MatrixKey FindingCitation
Half-life (days) 19.3 - 49.511.4 - 34.7Agricultural Soil(S)-enantiomer persists longer. researchgate.netnih.gov
Leaching Higher concentration in leachateLower concentration in leachateSoil Columns(S)-enantiomer has greater leaching potential. researchgate.netnih.govtandfonline.com
Toxicity (96h EC50) 13.59 mg/L15.26 mg/LScenedesmus obliquus(S)-enantiomer is more toxic to algae. researchgate.netnih.gov

Implications of Enantiomeric Purity for Next-Generation Fungicide Formulations

The pursuit of enantiopure formulations necessitates the development of efficient and scalable methods for chiral synthesis or separation. Research into synthetic pathways that utilize enantiopure starting materials, such as D-alanine methyl ester, is a promising avenue. smleo.com Such methods aim to produce the desired enantiomer directly, avoiding the need for subsequent separation of a racemic mixture.

Furthermore, understanding the potential for interconversion between enantiomers under various environmental conditions is critical. While some studies on other chiral pesticides have investigated enantiomeric conversion, this remains a relatively unexplored area for furalaxyl. acs.org The stability of the chiral center in (R)-furalaxyl is a key factor in ensuring the long-term effectiveness and predictable environmental behavior of an enantiopure formulation.

Potential for Bio-Enantioselective Approaches in Furalaxyl Metabolism and Degradation

The enantioselective degradation of furalaxyl by microorganisms opens up possibilities for bioremediation strategies. researchgate.netnih.gov The identification of specific microbial strains and enzymes capable of preferentially degrading this compound could be leveraged to develop bio-based approaches for cleaning up contaminated sites.

One study identified a strain of Brevibacillus brevis that preferentially degraded the (R)-enantiomers of both metalaxyl (B1676325) and furalaxyl in liquid culture. researchgate.netnih.gov Further research is needed to isolate and characterize microorganisms that exhibit the opposite enantioselectivity, targeting the more persistent this compound. Understanding the metabolic pathways and the genes encoding the responsible enzymes is a crucial first step in this process.

The application of such microorganisms or their isolated enzymes in bioreactors or directly in contaminated soil could provide a sustainable and effective method for mitigating the environmental impact of furalaxyl and other chiral fungicides. This bio-enantioselective approach aligns with the principles of green chemistry and sustainable agriculture.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-furalaxyl in environmental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) to isolate this compound from soil or water matrices. Validate methods using spiked recovery experiments (≥80% recovery) and calibration curves (R² >0.99). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Key Considerations : Ensure proper column selection (e.g., C18 reverse-phase) and mobile phase optimization (acetonitrile/water with 0.1% formic acid) to resolve this compound from co-eluting compounds. Cross-validate results with chiral chromatography to confirm enantiomeric purity .

Q. How does this compound’s fungicidal mechanism differ from its R-enantiomer?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays targeting fungal cytochrome P450 monooxygenases. Compare IC₅₀ values for (S)- and (R)-enantiomers using purified enzymes. Pair with molecular docking simulations to analyze stereospecific binding affinities. Reference the R-enantiomer’s higher biodegradability () to contextualize activity differences .
  • Key Considerations : Use racemic mixtures as controls and validate enantiomeric separation via chiral columns (e.g., Chiralpak® AD-H). Monitor degradation kinetics in soil microcosms to link mechanistic differences to environmental persistence .

Advanced Research Questions

Q. How to resolve contradictions in studies reporting variable efficacy of this compound against Phytophthora species?

  • Methodological Answer : Perform meta-analysis of published LC₅₀/EC₅₀ values, stratifying data by fungal strain, application method, and environmental conditions (pH, organic matter). Use mixed-effects models to identify confounding variables. Replicate disputed experiments under controlled conditions (e.g., standardized spore inoculation protocols) .
  • Key Considerations : Address potential cross-contamination (e.g., via HPLC-grade solvents) and validate fungal strain identity via ITS sequencing. Publish raw datasets with open-access repositories to enable independent verification .

Q. What experimental designs are optimal for studying this compound’s degradation pathways in soil?

  • Methodological Answer : Design microcosm experiments with sterile vs. non-sterile soil to distinguish biotic/abiotic degradation. Use ¹⁴C-labeled this compound to track metabolite formation via radio-HPLC. Pair with metagenomic analysis to identify microbial consortia involved in degradation .
  • Key Considerations : Control for soil moisture, temperature, and redox potential. Include negative controls (no substrate) and positive controls (known degraders like Pseudomonas spp.). Report degradation half-lives (DT₅₀) with 95% confidence intervals .

Q. How to ensure reproducibility in chiral separation of this compound during synthesis?

  • Methodological Answer : Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) and confirm enantiomeric excess (ee) via polarimetry or nuclear magnetic resonance (NMR) with chiral shift reagents. Validate purity (>98% ee) using chiral stationary-phase chromatography (e.g., Chiralcel® OD-H) .
  • Key Considerations : Document synthetic protocols with exact reaction conditions (temperature, solvent ratios, catalyst loading). Share chromatograms and spectral data in supplementary materials to enable replication .

Data and Ethical Considerations

Q. How to address discrepancies between computational predictions and empirical data on this compound’s toxicity?

  • Methodological Answer : Reconcile differences by cross-validating in silico models (e.g., QSAR, molecular dynamics) with in vivo assays (e.g., zebrafish embryo toxicity tests). Adjust computational parameters (e.g., solvation models, force fields) to better align with experimental LC₅₀ values .
  • Key Considerations : Publish negative results and computational code in open-access platforms. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical guidelines apply to sharing datasets containing this compound’s environmental impact data?

  • Methodological Answer : Anonymize geospatial data to prevent identification of sensitive ecosystems. Obtain informed consent for field studies involving private land. Use GDPR-compliant repositories (e.g., Zenodo) for EU-based research .
  • Key Considerations : Consult institutional review boards (IRBs) for studies involving human subjects (e.g., agricultural workers). Clearly attribute data sources to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-furalaxyl
Reactant of Route 2
Reactant of Route 2
(S)-furalaxyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.